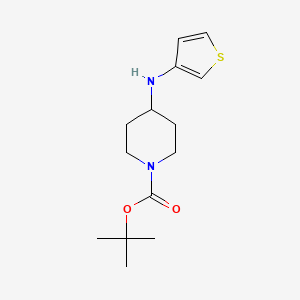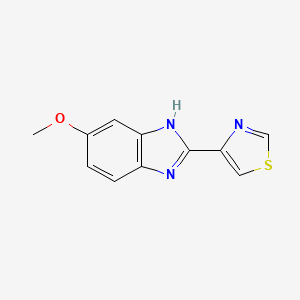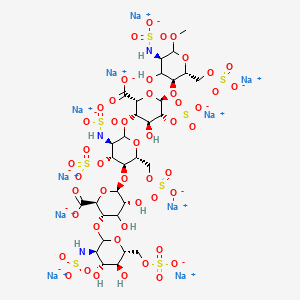![molecular formula C13H14N2O3 B13851294 [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol is an organic compound with a complex structure that includes a pyrimidine ring substituted with two methoxy groups and a phenyl ring attached to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol typically involves the reaction of 2,4-dimethoxypyrimidine with a phenylmethanol derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenylmethanol, followed by nucleophilic substitution with the pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield benzaldehyde or benzoic acid derivatives .
科学的研究の応用
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
類似化合物との比較
Similar Compounds
[2,4-Dimethoxypyrimidine]: Shares the pyrimidine core but lacks the phenylmethanol group.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]ethanol: Similar structure with an ethanol group instead of methanol.
[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]acetaldehyde: Contains an aldehyde group instead of methanol
Uniqueness
The unique combination of the pyrimidine ring with methoxy groups and the phenylmethanol moiety gives [3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol distinct chemical properties. These properties make it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C13H14N2O3 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
[3-(2,4-dimethoxypyrimidin-5-yl)phenyl]methanol |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-11(7-14-13(15-12)18-2)10-5-3-4-9(6-10)8-16/h3-7,16H,8H2,1-2H3 |
InChIキー |
WAEPRGSMYXYOEJ-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC=C1C2=CC=CC(=C2)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


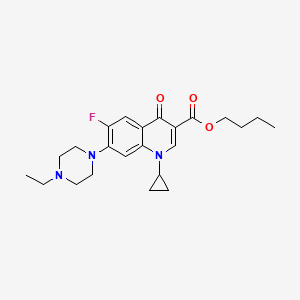
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)
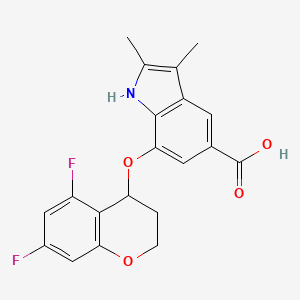
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
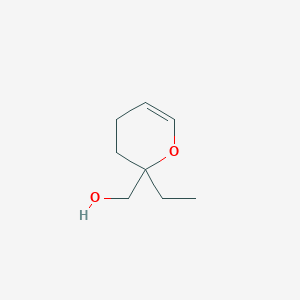
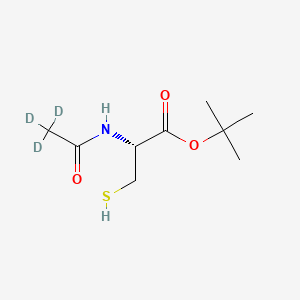
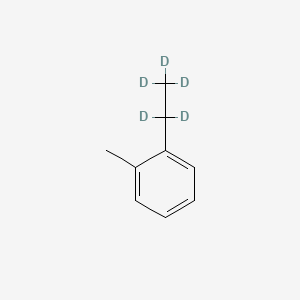

![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
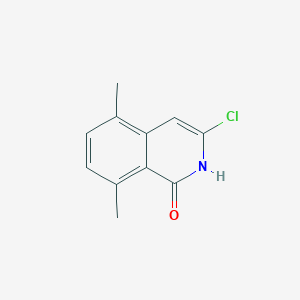
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
